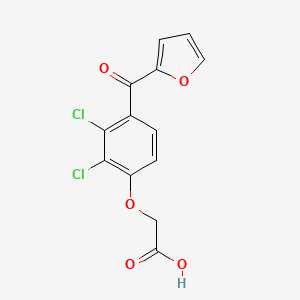![molecular formula C24H22O2 B14647195 1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene) CAS No. 2607-41-2](/img/structure/B14647195.png)
1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene) is an organic compound characterized by its unique structure, which includes a central phenylene group flanked by ethene-2,1-diyl linkages and methoxybenzene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene) typically involves a condensation reaction. One common method includes the reaction of 1,4-phenylenediacetic acid with 4-methoxybenzaldehyde in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethene linkages to ethane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Ethane derivatives.
Substitution: Halogenated methoxybenzene derivatives.
科学的研究の応用
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and resins.
作用機序
The mechanism by which 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene) exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The ethene-2,1-diyl linkages and methoxybenzene groups play a crucial role in its binding affinity and specificity .
類似化合物との比較
Similar Compounds
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4-dinitrobenzene): Similar structure but with nitro groups instead of methoxy groups.
4,4′-(1,2-Diphenylethene-1,2-diyl)diphenol: Contains diphenylethene linkages with hydroxyl groups.
Uniqueness
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene) is unique due to its methoxybenzene groups, which provide distinct electronic properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
特性
CAS番号 |
2607-41-2 |
|---|---|
分子式 |
C24H22O2 |
分子量 |
342.4 g/mol |
IUPAC名 |
1,4-bis[2-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C24H22O2/c1-25-23-15-11-21(12-16-23)9-7-19-3-5-20(6-4-19)8-10-22-13-17-24(26-2)18-14-22/h3-18H,1-2H3 |
InChIキー |
IUAFWEIVTUQPPR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


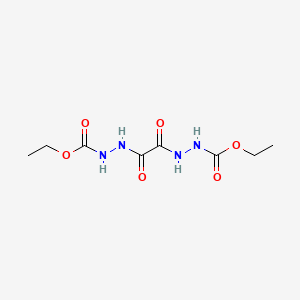
![S-{2-[(Pyridine-3-carbonyl)amino]ethyl} pyridine-3-carbothioate](/img/structure/B14647113.png)
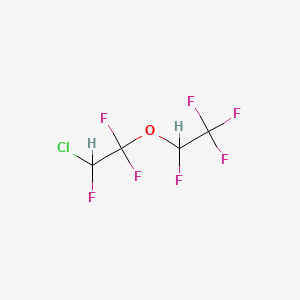

![2-{[2-(4-Chlorophenoxy)-2-methylpropanoyl]oxy}benzoic acid](/img/structure/B14647146.png)
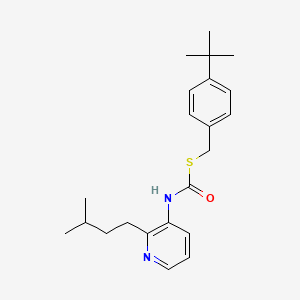
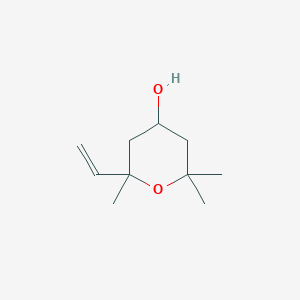
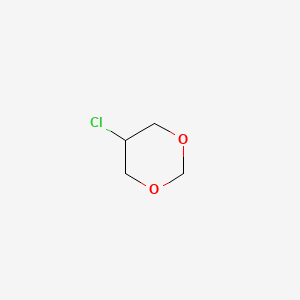
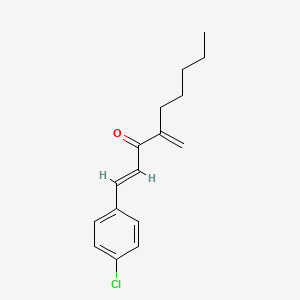
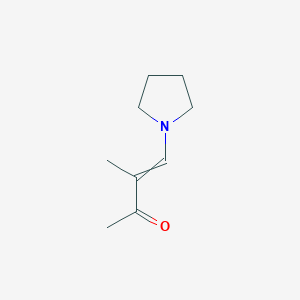
![{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14647184.png)
![(2Z)-2-[(4-nitrophenyl)methylidene]cyclohexan-1-one](/img/structure/B14647202.png)
